REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(O)[CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C([SiH](CC)CC)C>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1(CCC1)O
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Name
|
|
Quantity
|
1.15 mL
|
Type
|
reactant
|
Smiles
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C(C)[SiH](CC)CC
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Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
stirred for 8 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
Then 1.15 ml of boron trifluoride diethyl etherate complex were added
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Type
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TEMPERATURE
|
Details
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the reaction mixture was warmed to −40° C.
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by addition of 10% aqueous KHCO3
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with DCM
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The remaining residue was purified by column chromatography (silica gel; cyclohexane)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |